A81988
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
A-81988 is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of a biphenyl tetrazole intermediate, which is then coupled with a pyridine derivative to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of A-81988 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
A-81988 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: A-81988 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of A-81988, which can have different pharmacological properties and applications .
Scientific Research Applications
A-81988 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of angiotensin receptor antagonists.
Biology: Employed in research on the renin-angiotensin system and its role in cardiovascular physiology.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the angiotensin receptor
Mechanism of Action
A-81988 exerts its effects by competitively binding to angiotensin type 1 receptors, thereby blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The molecular targets involved include the angiotensin type 1 receptors, which are primarily found in vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin type 1 receptor antagonist with similar pharmacological properties.
Valsartan: A widely used angiotensin receptor blocker with a similar mechanism of action.
Irbesartan: Known for its high affinity for angiotensin type 1 receptors and long duration of action
Uniqueness of A-81988
A-81988 is unique due to its high potency and selectivity for angiotensin type 1 receptors. It has been shown to have a high binding affinity and competitive inhibition, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNZGAILMQDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161846 | |
Record name | A 81988 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141887-34-5 | |
Record name | A 81988 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141887345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A 81988 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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